molecular formula C6H8N4S B8396257 2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropanenitrile

2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropanenitrile

Cat. No. B8396257
M. Wt: 168.22 g/mol
InChI Key: RIKQUHJLXFETCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C6H8N4S and its molecular weight is 168.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropanenitrile

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C6H8N4S/c1-6(2,3-7)4-9-10-5(8)11-4/h1-2H3,(H2,8,10)

InChI Key

RIKQUHJLXFETCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NN=C(S1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 mg (3.29 mmol) of thiosemicarbazide and 370 mg (3.27 mmol) of 2-Cyano-2-methylpropanoic acid are dissolved in dioxane (10.0 mL) and heated to 90° C. 300 μL (3.29 mmol) of POCl3 are added dropwise. The reaction is stirred at 90° C. for 1 h, cooled to RT and diluted with 1 N aq. HCl and DCM. The aq. layer is separated, 4 N aq. NaOH is added to reach pH 8 and then extracted with DCM. Then combined organic layer is washed with brine and dried. The solvent is removed under reduced pressure to afford 180 mg of 2-(5-amino[1,3,4]thiadiazol-2-yl)-2-methyl-propionitrile. Yield: 32%; ESI-MS: 169 [M+H]+; HPLC (Rt): 0.24 min (method B)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.